molecular formula C8H13ClN4 B2377511 N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 1864061-14-2

N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride

Cat. No.: B2377511
CAS No.: 1864061-14-2
M. Wt: 200.67
InChI Key: CNIIYTXSZYJAKI-UHFFFAOYSA-N
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Description

N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride: is a chemical compound that features a guanidine group substituted with a methyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride typically involves the reaction of N-methylguanidine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple recrystallization steps or the use of chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is also studied for its potential use in diagnostic assays .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced conductivity or catalytic activity .

Mechanism of Action

The mechanism of action of N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • N-methyl-N-[(pyridin-4-yl)methyl]amine
  • N-methyl-4-piperidone
  • N-methyl-1-pyrimidin-4-ylethanamine dihydrochloride

Comparison: N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIYTXSZYJAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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